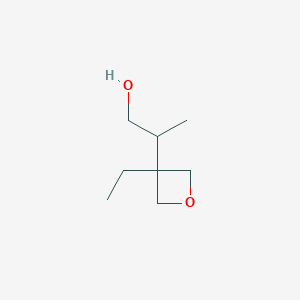
2-(3-Ethyloxetan-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethyloxetan-3-yl)propan-1-ol is a chemical compound that belongs to the family of oxetanes. It is also known as 2-(3-ethyloxetan-3-yl)propanol or 3-ethyl-2-(3-hydroxypropyl)oxetane. This compound has gained attention in the scientific community due to its potential applications in various fields, including chemistry, biochemistry, and medicine.
Mechanism of Action
The mechanism of action of 2-(3-Ethyloxetan-3-yl)propan-1-ol is not well understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
2-(3-Ethyloxetan-3-yl)propan-1-ol has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. The compound has also been reported to scavenge free radicals and protect against oxidative stress-induced damage in cells. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-Ethyloxetan-3-yl)propan-1-ol in lab experiments include its ease of synthesis, moderate to high yield, and potential applications in various fields, including medicinal chemistry and biochemistry. However, the limitations of using this compound include its limited availability, potential toxicity, and the need for further studies to elucidate its mechanism of action.
Future Directions
There are several future directions for the research of 2-(3-Ethyloxetan-3-yl)propan-1-ol. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, its potential applications in drug development and as a chiral building block in organic synthesis should be explored further. Thirdly, its toxicity and safety profile should be thoroughly investigated. Lastly, its potential applications in the field of materials science, such as the synthesis of functionalized polymers, should be investigated.
Synthesis Methods
The synthesis of 2-(3-Ethyloxetan-3-yl)propan-1-ol can be achieved by the reaction of 3-ethyloxetan-3-ol with 1-chloro-2-propanol in the presence of a base such as potassium carbonate. The reaction proceeds via the opening of the oxetane ring and subsequent nucleophilic substitution of the chloride ion with the hydroxyl group, resulting in the formation of 2-(3-Ethyloxetan-3-yl)propan-1-ol. The yield of this reaction is reported to be moderate to high, depending on the reaction conditions.
Scientific Research Applications
2-(3-Ethyloxetan-3-yl)propan-1-ol has been used in various scientific research applications, including the synthesis of functionalized polymers, as a chiral building block in organic synthesis, and as a potential drug candidate. The compound has been reported to exhibit anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for drug development.
properties
IUPAC Name |
2-(3-ethyloxetan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-8(5-10-6-8)7(2)4-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUFJSDDUHFVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethyloxetan-3-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2695227.png)


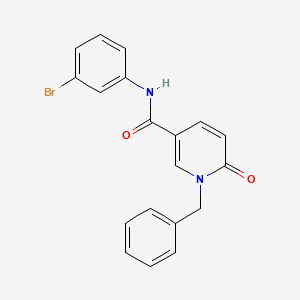
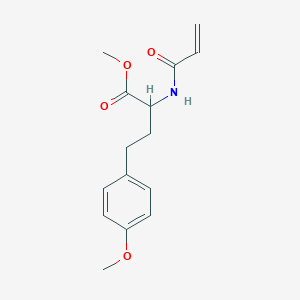
![3-phenyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2695238.png)
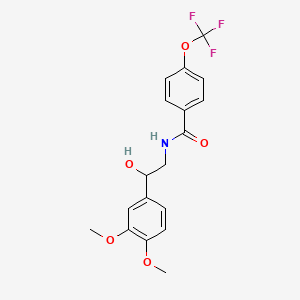
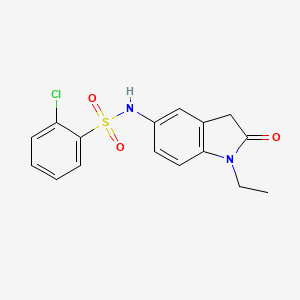
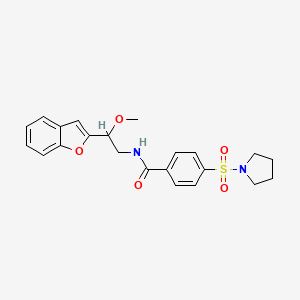
![(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2695242.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2695248.png)
![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2695249.png)